molecular formula C14H14N2O B1624262 4-Benzyloxy-benzamidine CAS No. 31066-05-4

4-Benzyloxy-benzamidine

Cat. No.: B1624262
CAS No.: 31066-05-4
M. Wt: 226.27 g/mol
InChI Key: GTNUPEIKYOGSTM-UHFFFAOYSA-N
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Description

4-Benzyloxy-benzamidine is an organic compound with the molecular formula C14H14N2O It is characterized by a benzamidine group attached to a benzyloxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-benzamidine typically involves the reaction of 4-benzyloxy-benzonitrile with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For instance, the use of hydrochloric acid can facilitate the conversion of the nitrile group to the amidine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrile hydrogenation processes. This can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-benzamidine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for bromination.

Major Products:

    Oxidation: Benzyloxy-benzaldehyde or benzyloxy-benzoic acid.

    Reduction: 4-Benzyloxy-benzylamine.

    Substitution: 4-Nitro-benzyloxy-benzamidine or 4-Bromo-benzyloxy-benzamidine.

Scientific Research Applications

4-Benzyloxy-benzamidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting serine proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-benzamidine involves its interaction with specific molecular targets, such as serine proteases. The amidine group can form hydrogen bonds with the active site residues of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    Benzamidine: A simpler analog without the benzyloxy group, commonly used as a protease inhibitor.

    4-Methoxy-benzamidine: Similar structure with a methoxy group instead of a benzyloxy group.

    4-Hydroxy-benzamidine: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness: 4-Benzyloxy-benzamidine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-phenylmethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNUPEIKYOGSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431586
Record name 4-BENZYLOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31066-05-4
Record name 4-BENZYLOXY-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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